cis-1,2-Dichlorocyclohexane
CAS No.: 10498-35-8
Cat. No.: VC21004634
Molecular Formula: C6H10Cl2
Molecular Weight: 153.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10498-35-8 |
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Molecular Formula | C6H10Cl2 |
Molecular Weight | 153.05 g/mol |
IUPAC Name | (1R,2S)-1,2-dichlorocyclohexane |
Standard InChI | InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ |
Standard InChI Key | GZEZIBFVJYNETN-OLQVQODUSA-N |
Isomeric SMILES | C1CC[C@@H]([C@@H](C1)Cl)Cl |
SMILES | C1CCC(C(C1)Cl)Cl |
Canonical SMILES | C1CCC(C(C1)Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
Molecular Identity and Basic Characteristics
cis-1,2-Dichlorocyclohexane is an organic compound with the molecular formula C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol . It is registered with CAS number 10498-35-8 and can be represented by the IUPAC name (1S,2R)-1,2-dichlorocyclohexane . Its structure features a six-membered saturated carbon ring with two chlorine atoms attached to adjacent carbon atoms positioned on the same side of the cyclohexane ring . This stereochemical arrangement differentiates it from its trans isomer, where the chlorine atoms occupy opposite sides of the ring.
The compound exhibits several formal identifiers that facilitate its recognition in chemical databases. Its InChI key is GZEZIBFVJYNETN-OLQVQODUSA-N, and its canonical SMILES notation is C1CCC(C(C1)Cl)Cl . These identifiers are essential for unambiguous digital representation of the compound in chemical information systems and databases.
Physical Properties
cis-1,2-Dichlorocyclohexane possesses distinct physical properties that influence its behavior and applications. Table 1 summarizes these key physical characteristics compiled from various scientific sources.
Table 1: Physical Properties of cis-1,2-Dichlorocyclohexane
This compound displays a moderately high boiling point typical of dihalogenated cyclohexanes, reflecting the intermolecular forces influenced by its chlorine substituents and dipole moment . Its relatively high dipole moment of 3.11 D arises from the cis arrangement of the chlorine atoms, which creates a more pronounced molecular dipole compared to the trans isomer .
Stereochemistry and Conformational Analysis
Stereochemical Features
cis-1,2-Dichlorocyclohexane presents interesting stereochemical properties that differentiate it from other dichlorocyclohexane isomers. Despite having two stereocenters, the cis isomer is achiral because it consists of two enantiomeric conformations that rapidly interconvert via ring flipping at room temperature . This interconversion prevents the isolation of optically active forms under standard conditions.
Conformational Analysis
The cyclohexane ring in cis-1,2-dichlorocyclohexane adopts a chair conformation, which is the energetically favorable arrangement for six-membered rings . A key aspect of this conformation is that for cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other takes an equatorial position .
As explained in conformational studies, when the cyclohexane ring undergoes a ring flip, the axial chlorine becomes equatorial and vice versa, while maintaining the cis relationship between the two chlorine atoms . This constraint significantly affects the energy profile and stability of the molecule.
The scientific literature notes that this axial-equatorial arrangement introduces strain into the molecule through:
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1,3-diaxial interactions when one chlorine occupies an axial position
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Gauche interactions between the adjacent chlorines
These factors collectively contribute to cis-1,2-dichlorocyclohexane being less stable than its trans isomer, which can adopt a diequatorial conformation that minimizes steric strain .
Synthesis Methods
Classical Synthetic Approaches
Several methods have been developed for the synthesis of cis-1,2-dichlorocyclohexane, each with different yields and stereoselectivity. Table 2 summarizes the major synthetic routes documented in the literature.
Table 2: Synthetic Routes for cis-1,2-Dichlorocyclohexane
Of particular significance is the one-step conversion of cyclohexene oxide using sulfuryl chloride and pyridine, which has been demonstrated to produce cis-1,2-dichlorocyclohexane with high stereoselectivity . The reaction proceeds with inversion of configuration at both termini of the epoxide, making it a valuable method for preparing pure cis isomer.
Factors Affecting Stereoselectivity
Research by Campbell et al. revealed that solvent choice significantly impacts both yield and stereoselectivity in the synthesis of cis-1,2-dichlorocyclohexane . Their findings indicate that:
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When conducting the reaction in chloroform, stereoselectivity increases dramatically, producing nearly pure cis isomer (>99.5%)
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Temperature control is critical, with optimal conditions involving initial reaction at moderate temperatures followed by reflux
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The ratio of reactants affects both yield and stereoselectivity, with equivalent amounts of oxide, pyridine, and halide providing better stereoselectivity
These insights into reaction conditions are valuable for researchers requiring high-purity cis-1,2-dichlorocyclohexane for stereochemical studies or as synthetic intermediates.
Analytical Identification
Spectroscopic Characteristics
cis-1,2-Dichlorocyclohexane can be distinguished from its trans isomer through various spectroscopic techniques. Infrared spectroscopy reveals that the cis isomer shows a single peak at 13.6 μm, whereas the trans isomer exhibits a characteristic doublet at 13.5 μm and 13.6 μm . This distinction provides a reliable method for confirming the stereochemical identity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy offers further structural evidence, with the cis isomer displaying distinctive axial-equatorial coupling patterns in ¹H NMR spectra. The chemical shifts and coupling constants reflect the specific spatial arrangement of the chlorine substituents and cyclohexane framework.
Chromatographic Analysis
Gas chromatography serves as an effective method for separating and quantifying cis and trans isomers of 1,2-dichlorocyclohexane. Using a column packed with 15% butanediol succinate on Embacel at 130°C and 30 psi of helium, researchers have documented appearance times of approximately:
This significant difference in retention times enables reliable separation and quantification of the isomers, making gas chromatography an invaluable tool for determining isomeric purity and reaction outcomes.
Chemical Reactivity and Mechanism of Action
Nucleophilic Reactions
The chemical behavior of cis-1,2-dichlorocyclohexane is largely dominated by the reactivity of its carbon-chlorine bonds. The mechanism of action in chemical reactions involves the interaction of its chlorine atoms with nucleophiles, electrophiles, or reducing agents. The cis configuration significantly affects the steric and electronic properties of the molecule, influencing its reactivity patterns and product formation.
In nucleophilic substitution reactions, the cis arrangement of chlorine atoms creates a distinct reaction pathway compared to the trans isomer. The axial-equatorial positioning of the chlorines in the cis isomer affects the accessibility of the carbon-chlorine bonds to incoming nucleophiles, potentially leading to different reaction rates and product distributions.
Comparison with Related Compounds
cis-1,2-Dichlorocyclohexane exhibits different chemical behavior compared to other dichlorocyclohexane isomers. The scientific literature identifies several key differences:
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Compared to trans-1,2-dichlorocyclohexane, the cis isomer has different stereochemical properties and reactivity due to its higher energy conformation and dipole moment
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1,3-Dichlorocyclohexane and 1,4-dichlorocyclohexane have chlorine atoms in non-adjacent positions, resulting in different conformational preferences and reaction pathways
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The unique cis configuration leads to specific types of reactions and products that differ from those observed with other isomers
These differences highlight the importance of stereochemistry in determining chemical behavior and underscore the value of stereochemically pure compounds in synthetic applications.
Applications and Research Significance
Synthetic Applications
cis-1,2-Dichlorocyclohexane serves as an important intermediate in organic synthesis and is utilized in various chemical reactions . Its unique stereochemical properties make it valuable in stereoselective synthesis, where controlling the spatial arrangement of atoms is crucial.
The compound's well-defined stereochemistry allows it to serve as:
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